molecular formula C15H27NO11 B12434738 Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside

Cat. No.: B12434738
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-FIEBFTPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of a galactopyranoside derivative with a suitably protected 2-acetamido-2-deoxy-galactopyranosyl donor. The reaction is usually carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). The reaction conditions often include low temperatures to prevent decomposition and side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-recognizing proteins, such as lectins, which play a role in cell-cell communication and immune responses . This interaction can modulate various biological processes, including cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of an acetamido group. This structure allows it to participate in unique biochemical interactions and makes it a valuable intermediate in the synthesis of complex carbohydrates.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15-/m1/s1

InChI Key

USJPBCYUZSGJII-FIEBFTPYSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

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